Cas no 1553210-15-3 (2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol)

2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol structure
1553210-15-3 structure
Product name:2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol
CAS No:1553210-15-3
MF:C9H19NO2
MW:173.25266289711
CID:5161331
PubChem ID:75525202

2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol
    • Inchi: 1S/C9H19NO2/c1-7-8(4-5-12-7)10-6-9(2,3)11/h7-8,10-11H,4-6H2,1-3H3
    • InChI Key: PRYHFDSVHAUSDI-UHFFFAOYSA-N
    • SMILES: N(C1CCOC1C)CC(O)(C)C

2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-163386-0.05g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
0.05g
$851.0 2023-06-08
Enamine
EN300-163386-0.5g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
0.5g
$974.0 2023-06-08
Enamine
EN300-163386-1.0g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
1g
$1014.0 2023-06-08
Enamine
EN300-163386-10.0g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
10g
$4360.0 2023-06-08
Enamine
EN300-163386-1000mg
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
1000mg
$699.0 2023-09-22
Enamine
EN300-163386-250mg
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
250mg
$642.0 2023-09-22
Enamine
EN300-163386-100mg
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
100mg
$615.0 2023-09-22
Enamine
EN300-163386-5.0g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
5g
$2940.0 2023-06-08
Enamine
EN300-163386-0.25g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
0.25g
$933.0 2023-06-08
Enamine
EN300-163386-2.5g
2-methyl-1-[(2-methyloxolan-3-yl)amino]propan-2-ol
1553210-15-3
2.5g
$1988.0 2023-06-08

Additional information on 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol

Introduction to 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol and Its Significance in Modern Chemical Research

2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol, with the CAS number 1553210-15-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, presents a fascinating blend of functionality that makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The compound's structure consists of a methyl-substituted propanol backbone linked to an oxolane ring via an amine group. The presence of the 2-methyloxolan-3-yl moiety introduces a level of complexity that is particularly intriguing for researchers exploring the intersection of organic chemistry and medicinal biology. This structural motif not only imparts distinct chemical properties but also opens up possibilities for diverse interactions with biological targets.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways through non-traditional mechanisms. The amine group in 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol serves as a versatile handle for further functionalization, allowing chemists to design derivatives with tailored pharmacological profiles. This adaptability has made the compound a staple in synthetic chemistry laboratories aiming to explore new pharmacophores.

One of the most compelling aspects of this compound is its potential application in drug discovery. The oxolane ring, a five-membered heterocycle, is known for its stability and ability to engage in specific interactions with biological macromolecules. By incorporating this ring into the molecular framework, researchers can create compounds that exhibit enhanced binding affinity and selectivity towards target proteins or enzymes. This has been particularly relevant in the search for inhibitors of enzymes involved in inflammatory and metabolic diseases.

Recent studies have highlighted the role of 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol in investigating novel mechanisms of action for therapeutic agents. For instance, researchers have explored its potential as a scaffold for developing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The unique electronic distribution around the amine group and the methyl-substituted propanol backbone allows for precise tuning of interactions with ATP-binding pockets, making it an attractive starting point for structure-based drug design.

The compound's versatility is further underscored by its solubility characteristics, which make it suitable for both in vitro and in vivo studies. Its ability to dissolve in common organic solvents while maintaining stability under various conditions enhances its utility in high-throughput screening assays and preclinical trials. This has facilitated rapid testing of its biological activity across multiple disease models.

In addition to its pharmaceutical applications, 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol has found utility in biochemical research as a probe for understanding enzyme mechanisms. The oxolane ring's ability to mimic certain functional groups found in natural products has allowed researchers to dissect complex enzymatic reactions at a molecular level. By using this compound as an inhibitor or substrate mimic, scientists can gain insights into how enzymes catalyze reactions and identify potential sites for therapeutic intervention.

The synthesis of 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol presents an interesting challenge due to the need to introduce multiple functional groups while maintaining regioselectivity. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly valuable in constructing the desired framework with high precision.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications beyond traditional drug discovery. Innovations in computational chemistry have allowed researchers to predict new derivatives with enhanced properties using machine learning models. These predictions can then be validated experimentally, accelerating the development pipeline for novel therapeutics.

In conclusion, 2-methyl-1-(2-methyloxolan-3-yl)aminopropan-2-ol (CAS no 1553210-15-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a cornerstone for developing innovative treatments for various diseases. As research continues to uncover new applications for this compound, its importance is only expected to grow, solidifying its place as a key player in modern medicinal chemistry.

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